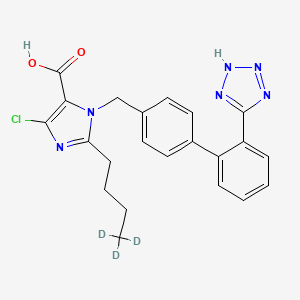

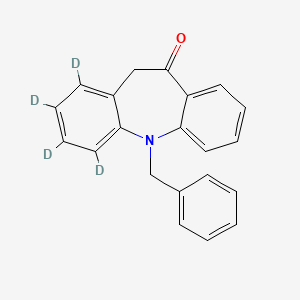

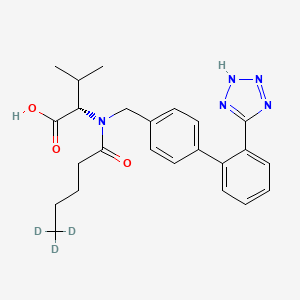

N-Benzyl-dibenzazepinone-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyl-dibenzazepinone-d4 (NBD-d4) is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool for understanding the biochemical and physiological effects of drugs and other compounds.

科学的研究の応用

Proteomics Research

N-Benzyl-dibenzazepinone-d4 is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Electrochemical Oxidation

With the growing significance of green chemistry in organic synthesis, electrochemical oxidation has seen rapid development . This method selectively oxidatively cleaves the C–N bond without the need for metal catalysts or external oxidants . N-Benzyl-dibenzazepinone-d4 can undergo oxidation–reduction reactions through electron transfer at the electrode surface .

C-N Bond Cleavage

The use of electrochemical methods to achieve cleavage of the benzyl C–N bond has been proposed . This method selectively oxidatively cleaves the C–N bond without the need for metal catalysts or external oxidants . Primary, secondary, and tertiary amines exhibit good adaptability under these conditions, utilizing water as the sole source of oxygen .

Synthesis of High-Value-Added Compounds

C (sp 3 )–H bond oxidation reactions are important for the preparation of high-value-added compounds, such as ketones, esters, amides, and aldehydes, from simple and readily available alkanes . They are an important class of transformations in organic synthesis . N-Benzyl-dibenzazepinone-d4 can be used in these reactions.

Synthesis of Aldehyde Compounds

Aldehyde compounds are a class of highly valuable compounds in organic chemistry not only present in various natural products but also widely used in the synthesis of drugs and fine chemicals . N-Benzyl-dibenzazepinone-d4 can be used in the synthesis of these compounds.

Conversion of Amines

In recent years, oxidation-mediated C–N bond breaking of tertiary amines has been found to be able to generate secondary amines as well as aldehydes or ketones . This provides more options for amine conversion. N-Benzyl-dibenzazepinone-d4 can be used in these reactions.

特性

IUPAC Name |

11-benzyl-1,2,3,4-tetradeuterio-5H-benzo[b][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2/i4D,6D,10D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCYLTILMWPHLP-YSQBAEGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)

![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)